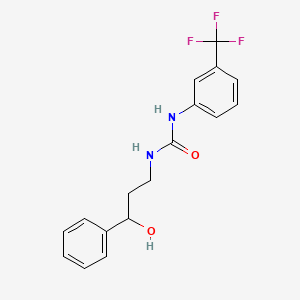
1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TPPU, is a compound that has gained attention in the field of scientific research due to its potential therapeutic properties. TPPU belongs to the class of urea compounds and has been studied for its ability to modulate various biological pathways.
Aplicaciones Científicas De Investigación
Urease Inhibitors and Medical Applications
1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea falls within the class of compounds that have been explored for their potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea, playing a significant role in infections caused by Helicobacter pylori in the gastric tract and by Proteus and related species in the urinary tract. The research into urease inhibitors like 1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea suggests their potential utility in treating such infections. However, it's noted that the clinical use of urease inhibitors has been limited, with acetohydroxamic acid being one of the few examples utilized despite its severe side effects, indicating a potential area for the development of safer alternatives (Kosikowska & Berlicki, 2011).
Urea Biosensors
Another significant application area for 1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea is in the development of urea biosensors. These biosensors are designed for the detection and quantification of urea concentration, which is crucial in diagnosing and monitoring various health conditions, including kidney and liver diseases. The biosensors utilize enzymatic reactions to measure urea levels accurately, showcasing the compound's utility in medical diagnostics and research (Botewad et al., 2021).
Drug Design and Pharmaceutical Applications
Compounds like 1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea also play a pivotal role in drug design and pharmaceutical applications. Their unique structural properties enable them to interact with various biological targets, leading to the development of drugs with improved selectivity, stability, and pharmacokinetic profiles. This research highlights the compound's significance in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Jagtap et al., 2017).
Environmental and Agricultural Applications
The study of urea derivatives extends beyond medical applications to environmental and agricultural sectors. For instance, the investigation of urease inhibitors can contribute to the development of strategies for reducing ammonia volatilization from urea-based fertilizers, thereby enhancing nitrogen use efficiency in crops. This research not only supports agricultural productivity but also addresses environmental concerns related to nitrogen loss and its impact on ecosystems (Cantarella et al., 2018).
Propiedades
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)13-7-4-8-14(11-13)22-16(24)21-10-9-15(23)12-5-2-1-3-6-12/h1-8,11,15,23H,9-10H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRUZVYSZZYSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine](/img/structure/B2991141.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)
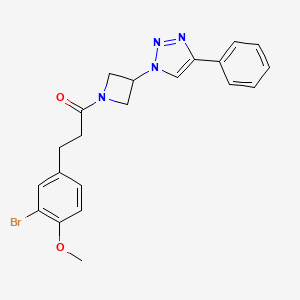
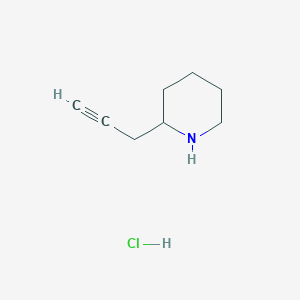
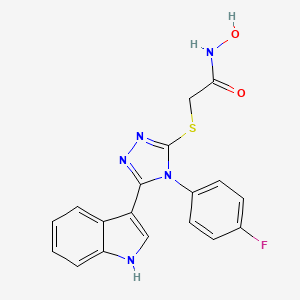
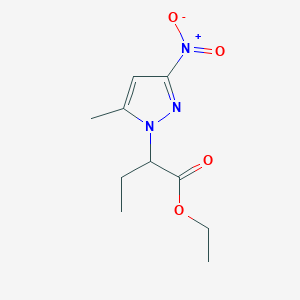
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![3-((3,4-Dimethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2991155.png)
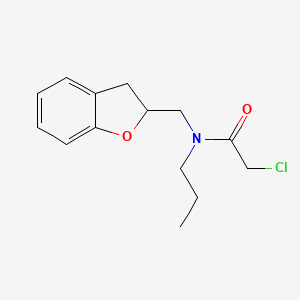

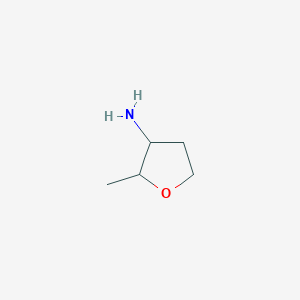
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2991160.png)
![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)
![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)